Diethyl trimethylsilyl phosphite

Übersicht

Beschreibung

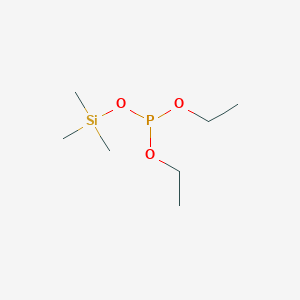

Diethyl trimethylsilyl phosphite is an organophosphorus compound with the molecular formula C7H19O3PSi. It is a versatile reagent used in organic synthesis, particularly in the preparation of various organophosphorus compounds. This compound is known for its reactivity and utility in different chemical transformations.

Vorbereitungsmethoden

Diethyl trimethylsilyl phosphite can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphonate with hexamethyldisilazane in the presence of a catalyst such as zinc(II) chloride. This reaction is typically carried out at room temperature (20°C) and yields this compound with a high conversion rate .

Another method involves the reaction of diethyl phosphonate with chloro(trimethyl)silane in the presence of bases. This method requires heating the reaction mixture to 110°C in an inert atmosphere for about 2 hours .

Analyse Chemischer Reaktionen

Hydrolysis and Silyl Group Reactivity

DETSP undergoes hydrolysis under acidic or basic conditions, yielding phosphonic acids. The trimethylsilyl (TMS) group plays a critical role in modulating reactivity:

Mechanism :

-

Step 1: Nucleophilic attack by water or hydroxide on the phosphorus center.

-

Step 2: Cleavage of the P–O–Si bond, releasing trimethylsilanol (TMSOH).

-

Step 3: Formation of diethyl phosphonate or phosphonic acid derivatives .

Experimental Data :

| Conditions | Products | Yield | Source |

|---|---|---|---|

| H₂O (trace) | Bis(trimethylsilyl)phosphate | 60–70% | |

| LiOH (excess) | Li₃PO₄ | >90% |

In electrochemical environments, DETSP reacts with hydroxide ions to form protective films on lithium cobaltate cathodes, enhancing battery stability .

Reaction with Carbonyl Compounds

DETSP participates in Horner-Wadsworth-Emmons (HWE) reactions to synthesize ketones and alkenes :

General Reaction :

Mechanistic Steps :

-

Deprotonation : Base abstracts the α-hydrogen, generating a phosphonate-stabilized carbanion.

-

Condensation : Carbanion attacks the carbonyl carbon of aldehydes/ketones.

Substrate Scope :

| Carbonyl Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Benzaldehyde | Cinnamate derivative | 85% | RT, DBU | |

| Cyclohexanone | Cyclohexenone | 78% | 60°C, NaH |

Nucleophilic Substitution Reactions

The TMS group in DETSP is susceptible to nucleophilic displacement, enabling phosphonate synthesis:

Example : Reaction with alkyl halides:

Key Findings :

-

Steric Effects : Bulky substrates (e.g., tert-butyl halides) show reduced reactivity due to hindered access to the phosphorus center .

-

Catalysis : ZnCl₂ accelerates silylation reactions, achieving 76% yield under mild conditions .

Redox Reactions

DETSP participates in oxidation-reduction processes, particularly in electrochemical systems:

Oxidation :

-

Forms phosphoric acid derivatives under anodic conditions.

-

Generates protective films on cathodes, mitigating capacity fade .

Reduction :

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Diethyl trimethylsilyl phosphite serves as a key reagent in various organic transformations:

- Synthesis of Phosphonates : It is utilized in the preparation of diethyl 1-aryl-1-cyanomethanephosphonates and other phosphonates through nucleophilic substitution reactions involving carbonyl compounds. This process typically yields unsymmetrical ketones and phosphonates, which are valuable intermediates in organic synthesis .

- Tebbe Reaction : This compound is involved in the Tebbe reaction, where it transforms aldehydes and ketones into alkenes by forming a reactive titanium complex that abstracts hydride from the substrate .

- Modification of Biomolecules : this compound can introduce phosphate groups into biomolecules like peptides and nucleotides, enhancing their biological activity and interaction properties .

Applications in Electrochemistry

This compound is recognized for its role as an electrolyte additive in lithium-ion batteries:

- Electrolyte Stability : It improves the stability and performance of lithium-ion batteries by forming protective films on electrode surfaces, which enhances the overall electrochemical efficiency .

- High Voltage Applications : Research indicates that this compound can be used effectively as an electrolyte additive for high-voltage layered lithium cobaltate cathodes, demonstrating its multifunctional capabilities in energy storage systems .

Pharmaceutical Applications

The compound also plays a role in the pharmaceutical industry:

- Synthesis of Bioactive Compounds : It is employed in the synthesis of various biologically active compounds, including antiviral and anticancer agents. Its ability to facilitate complex chemical reactions makes it a valuable tool for developing new therapeutic agents .

Case Study 1: Synthesis of Phosphonates

A study demonstrated that this compound could react with carbonyl compounds to form unsymmetrical ketones efficiently. The reaction conditions were optimized to achieve high yields, showcasing its utility in synthesizing complex organophosphorus compounds .

Case Study 2: Electrochemical Performance

In a comparative study of lithium-ion batteries, this compound was tested as an electrolyte additive. Results indicated a significant increase in cycling stability and capacity retention compared to traditional electrolytes, emphasizing its potential for high-performance energy storage applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Preparation of phosphonates, Tebbe reaction | Versatility in forming complex structures |

| Electrochemistry | Electrolyte additive for lithium-ion batteries | Enhanced stability and performance |

| Pharmaceuticals | Synthesis of antiviral and anticancer agents | Facilitates development of bioactive compounds |

Wirkmechanismus

The mechanism of action of diethyl trimethylsilyl phosphite involves its reactivity with various substrates. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in carbonyl compounds to form new carbon-phosphorus bonds. In electrochemical applications, it undergoes redox reactions to form protective films on electrode surfaces, enhancing the stability and performance of the electrodes .

Vergleich Mit ähnlichen Verbindungen

Diethyl trimethylsilyl phosphite can be compared with other similar compounds such as tris(trimethylsilyl) phosphite and dimethyl trimethylsilyl phosphite. While all these compounds are used in organophosphorus chemistry, this compound is unique due to its specific reactivity and applications in both organic synthesis and electrochemistry .

Similar compounds include:

Tris(trimethylsilyl) phosphite: Used in the preparation of bis(trimethylsilyl)phosphonate esters.

Dimethyl trimethylsilyl phosphite: Used in the synthesis of protected phosphoamino acids and other phosphonates.

Biologische Aktivität

Diethyl trimethylsilyl phosphite (DETSMP) is a phosphite compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of DETSMP, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chemical formula . The presence of the trimethylsilyl group enhances its stability and reactivity compared to other phosphites. This compound is often utilized in synthetic organic chemistry, particularly in the formation of phosphonates and phosphonyl derivatives.

Mechanisms of Biological Activity

The biological activity of DETSMP can be attributed to several mechanisms:

- Antioxidant Activity : DETSMP has been shown to exhibit antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Enzyme Inhibition : Research indicates that DETSMP can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, potentially offering therapeutic benefits in conditions such as cancer or metabolic disorders .

- Cellular Uptake and Metabolism : The unique structure of DETSMP allows for efficient cellular uptake, where it can undergo metabolic conversion to active phosphonate species. These metabolites may exert further biological effects, including modulation of signaling pathways .

Research Findings and Case Studies

Several studies have investigated the biological activity of DETSMP, revealing promising results:

-

Anticancer Activity : A study demonstrated that DETSMP derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Compound Cell Line IC50 (µM) DETSMP HeLa 15 DETSMP MCF-7 20 DETSMP A549 18 -

Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of DETSMP against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent .

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 - Neuroprotective Effects : Research involving neuronal cell lines suggested that DETSMP could protect against neurotoxic agents by reducing ROS levels and enhancing mitochondrial function. This finding positions DETSMP as a candidate for neuroprotective therapies .

Eigenschaften

IUPAC Name |

diethyl trimethylsilyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19O3PSi/c1-6-8-11(9-7-2)10-12(3,4)5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRMOIYYLVRRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160091 | |

| Record name | Diethyl trimethylsilyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13716-45-5 | |

| Record name | Phosphorous acid, diethyl trimethylsilyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl trimethylsilyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl trimethylsilyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl trimethylsilyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.